Methyl 2-{[(4-chloroanilino)carbonyl]amino}-3,3-dimethylbutanoate
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Description
Methyl 2-{[(4-chloroanilino)carbonyl]amino}-3,3-dimethylbutanoate is a useful research compound. Its molecular formula is C14H19ClN2O3 and its molecular weight is 298.77. The purity is usually 95%.
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Scientific Research Applications
Synthetic Applications and Mechanistic Insights Research in organic synthesis has explored the reactivity and potential utility of related compounds in the synthesis of complex molecules. For instance, Methyl 2H-Azirine-3-carboxylates, which share a similar structural motif, have been identified as good dienophiles in cycloaddition reactions. These reactions are selective and approach from the less hindered face of the azirines, demonstrating their utility in constructing bicyclic structures with potential applications in medicinal chemistry and materials science (Bhullar et al., 1997).
Biological and Medicinal Chemistry Applications Compounds structurally related to Methyl 2-{[(4-chloroanilino)carbonyl]amino}-3,3-dimethylbutanoate have been investigated for their potential as allosteric modifiers of hemoglobin, aimed at decreasing oxygen affinity for therapeutic applications. Such modifiers could be crucial in clinical settings or biological areas requiring modulation of oxygen supply, highlighting the compound's significance in exploring new therapeutic agents (Randad et al., 1991).
Structural and Conformational Studies The molecular structure and conformational analysis of related compounds, such as Methyl N-(4-chlorophenyl)succinamate, provide insights into the potential intermolecular interactions and stability of such molecules. Understanding these structural properties is essential for the design of more efficient and selective synthetic reactions and for the development of new materials (Gowda et al., 2009).
Food and Organismal Studies Methylglyoxal, a related alpha-oxoaldehyde, has been extensively studied for its formation in foodstuffs and living organisms, illustrating the broader implications of research on compounds like this compound. These studies contribute to our understanding of food chemistry, nutrition, and the molecular basis of diseases, offering a perspective on the compound's relevance beyond synthetic applications (Nemet et al., 2006).
Properties
IUPAC Name |
methyl 2-[(4-chlorophenyl)carbamoylamino]-3,3-dimethylbutanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19ClN2O3/c1-14(2,3)11(12(18)20-4)17-13(19)16-10-7-5-9(15)6-8-10/h5-8,11H,1-4H3,(H2,16,17,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KFZTZTFPGASVSR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(C(=O)OC)NC(=O)NC1=CC=C(C=C1)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.76 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.